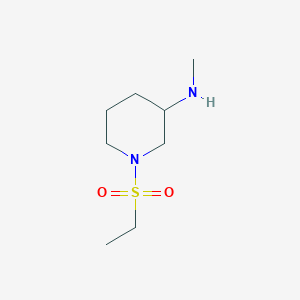
1-(Ethylsulfonyl)-N-methyl-3-piperidinamine
Description
1-(Ethylsulfonyl)-N-methyl-3-piperidinamine is an organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a methylamine group
Properties
CAS No. |
344419-33-6 |
|---|---|
Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-13(11,12)10-6-4-5-8(7-10)9-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HJUYDWXOZMIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.
Sulfonylation: The piperidine is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Methylation: The resulting intermediate is then treated with methylamine to introduce the N-methyl group.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N-methyl-3-piperidinamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
1-(Methylsulfonyl)-N-methyl-3-piperidinamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-N-ethyl-3-piperidinamine: Similar structure but with an N-ethyl group instead of an N-methyl group.
Uniqueness: 1-(Ethylsulfonyl)-N-methyl-3-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


